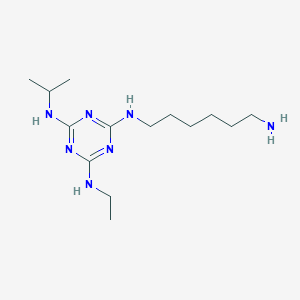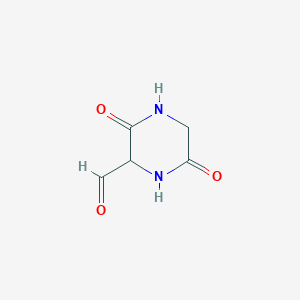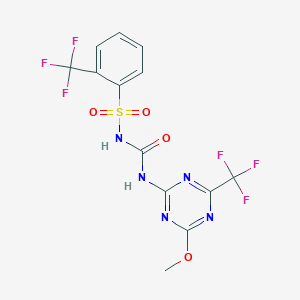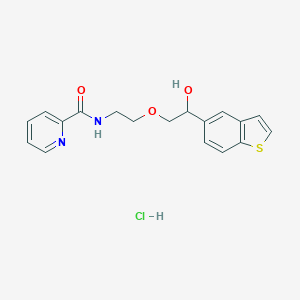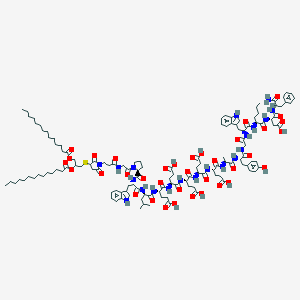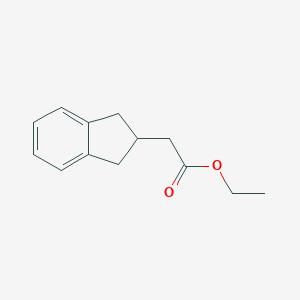
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate, also known as dihydrocarvyl acetate, is a chemical compound that belongs to the family of acetates. It is a clear, colorless liquid that has a fruity, fresh, and slightly floral scent. This compound is widely used in the fragrance and flavor industry due to its unique aroma profile. In
Mécanisme D'action
The mechanism of action of Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate is not well understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways in the body. For example, it has been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate has been found to possess several biochemical and physiological effects. Studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to possess antioxidant properties, which may help protect cells from oxidative damage. Furthermore, Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate has been shown to exhibit anti-inflammatory effects, which may help alleviate inflammation-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate in lab experiments is its unique aroma profile. This makes it an ideal candidate for use in fragrance and flavor studies. Additionally, this compound has been found to possess antimicrobial and antioxidant properties, which may be useful in various biological experiments. However, one of the limitations of using Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate in lab experiments is its potential toxicity. Therefore, caution should be exercised when handling this compound.
Orientations Futures
There are several future directions for research on Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate. One potential area of research is the investigation of its potential use as a natural preservative in the food and cosmetic industry. Additionally, the antimicrobial and antioxidant properties of this compound may be further explored for use in pharmaceutical and medical applications. Furthermore, the mechanism of action of Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate needs to be further elucidated to fully understand its biological effects. Overall, the potential applications of this compound make it an interesting area of research for scientists in various fields.
Applications De Recherche Scientifique
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate has been extensively studied for its various applications in the field of science. It is commonly used as a fragrance and flavoring agent in the food and cosmetic industry. Additionally, this compound has been found to possess antimicrobial and antioxidant properties, making it a potential candidate for use in pharmaceutical and medical applications.
Propriétés
Numéro CAS |
143356-09-6 |
|---|---|
Nom du produit |
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate |
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)9-10-7-11-5-3-4-6-12(11)8-10/h3-6,10H,2,7-9H2,1H3 |
Clé InChI |
MSVLHKCEWWRYFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CC2=CC=CC=C2C1 |
SMILES canonique |
CCOC(=O)CC1CC2=CC=CC=C2C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)
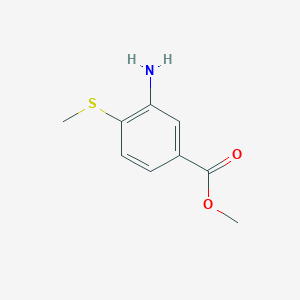
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)
![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)
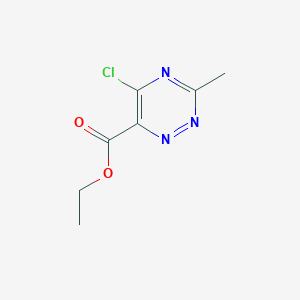
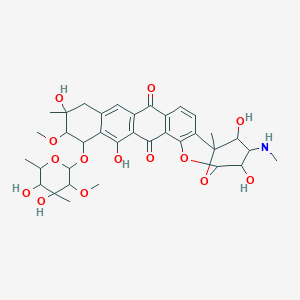
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)
